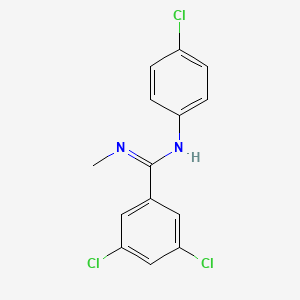

3,5-dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide is a useful research compound. Its molecular formula is C14H11Cl3N2 and its molecular weight is 313.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Occurrence and Environmental Impact

A comprehensive review on the occurrence, toxicity, and degradation of triclosan (TCS), a compound structurally related to the specified chemical, highlights its widespread use in consumer products and its environmental persistence. Triclosan's partial elimination in sewage treatment plants leads to its common presence in various environmental compartments, including water bodies and sediments. Its high hydrophobicity allows accumulation in fatty tissues, affecting aquatic organisms and potentially leading to the emergence of TCS-resistant bacteria. The transformation of TCS into more toxic and persistent compounds emphasizes the need for understanding the environmental impact of similar chlorinated compounds (Bedoux et al., 2012).

Toxicity and Health Risks

The review on the genetic toxicology of chlorinated dibenzo-p-dioxins, including compounds similar to 3,5-dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide, reveals significant concerns about their potential health risks. These compounds are associated with various toxic effects, including carcinogenicity, teratogenicity, and endocrine disruption. Such risks underline the importance of understanding the toxicity of chlorinated compounds and their derivatives to safeguard public health (Wassom, Huff, & Loprieno, 1977).

Degradation and Environmental Fate

The degradation and environmental fate of chlorophenols, compounds related to this compound, have been extensively reviewed. These compounds, due to their moderate to high persistence and the potential for bioaccumulation, pose considerable risks to both aquatic life and human health. Understanding the degradation pathways and environmental fate of such chlorinated compounds is crucial for developing strategies to mitigate their impact on ecosystems and human populations (Krijgsheld & Gen, 1986).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets, influencing their function and leading to a range of biological effects .

Mode of Action

The compound likely interacts with its targets, leading to changes in their function. This interaction could potentially alter the normal functioning of the target, leading to a cascade of biological effects .

Biochemical Pathways

It’s plausible that the compound could influence a variety of pathways, given the broad range of biological activities exhibited by similar compounds .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

Based on the activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of the compound .

Properties

IUPAC Name |

3,5-dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3N2/c1-18-14(9-6-11(16)8-12(17)7-9)19-13-4-2-10(15)3-5-13/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTRPFRBUBPALC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC(=CC(=C1)Cl)Cl)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3018532.png)

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B3018538.png)

![5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B3018541.png)

![4-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B3018544.png)

![2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3018550.png)